N-[2-chloro-5-(trifluoromethyl)phenyl]-2-nitrobenzenesulfonamide -

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-nitrobenzenesulfonamide

Catalog Number: EVT-3881197
CAS Number:
Molecular Formula: C13H8ClF3N2O4S
Molecular Weight: 380.73 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Reaction with 2-nitrobenzenesulfonyl chloride: 2-chloro-5-(trifluoromethyl)aniline can be reacted with 2-nitrobenzenesulfonyl chloride in the presence of a base like pyridine or triethylamine to form the desired sulfonamide product. []
Chemical Reactions Analysis
  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitro and trifluoromethyl groups activates the 2-nitrobenzene ring towards SNAr reactions. Nucleophiles could potentially replace the chlorine atom on the 2-chlorobenzene ring, although this position is less activated. []
  • Reduction of the Nitro Group: The nitro group can be reduced to an amine using various reducing agents like hydrogen gas with a catalyst or metal hydrides. []
Applications
  • Antimicrobial Activity: Sulfonamides are a well-known class of antibacterial agents. The presence of the 2-chloro-5-(trifluoromethyl)phenyl and 2-nitrobenzene moieties in the target molecule could potentially enhance its activity against specific bacterial strains. []
  • Anticancer Activity: Compounds with similar structural features to the target molecule have been investigated for their antitumor activities. The presence of a trifluoromethyl group and halogenated aromatic rings is often associated with enhanced potency and selectivity for certain cancer cell lines. [, , ]

3-(2-chloro-5-(trifluoromethyl) phenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one (3-CPDP)

Compound Description: 3-CPDP is a novel organic nonlinear optical material. It crystallizes in the triclinic system with the P1 space group. 3-CPDP is optically transparent in the visible region with an absorption cut-off wavelength of 442 nm. This material has a stable phase below its melting point of 154 °C. Researchers determined that 3-CPDP exhibits minimal nonlinear transmittance at the focus of a 532 nm laser. They also estimated its nonlinear absorption coefficient (β), excited-state absorption cross-section (σex), and ground state absorption cross-section (σg) to be 1.78 cm/GW, 8.59 × 10−18 cm2, and 1.99 × 10−21 cm2, respectively [].

4-[5-[3-chloro-5-(trifluoromethyl)phenyl]-4,5-dihydro-5-(trifluoromethyl)-3-isoxazolyl]-N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]-1-naphthalenecarboxamide

Compound Description: This compound is a novel insecticide. Research has focused on its solid form and its use in controlling harmful invertebrate pests [, , ].

2-[2-Chloro-5-(trifluoromethyl)phenyl]hexahydropyrimidine monohydrate

Compound Description: This compound is a substituted hexahydropyrimidine. Its crystal structure is characterized by two crystallographically independent molecules (A and B) and two water molecules within the asymmetric unit. The structure is stabilized by several intermolecular interactions, including C—H⋯Cl, C—H⋯F, C—H⋯N hydrogen bonds, and π–π interactions between the benzene rings [].

1-{5-[2-Chloro-5-(trifluoromethyl)phenyl]thiophen-2-yl}ethanone

Compound Description: This compound features a 2-chloro-5-(trifluoromethyl)phenyl ring linked to a thiophene ring. The dihedral angle between these rings is 54.37 (5)°. Notably, the CF3 group exhibits disorder over two positions. The crystal packing is characterized by C—H⋯F and C—H⋯O hydrogen bonds, which contribute to the formation of dimer structures [].

8-(2-Chloro-5-(trifluoromethyl)phenyl)-4H-(1,2,4)oxadiazolo-(3,4-c)(1,4)benzoxazin-1-one

Compound Description: This compound is synthesized by reacting 8-bromo-4H-[1,2,4]oxadiazolo[3,4-c][1,4]benzoxazin-1-one (NS2028) with [2-chloro-5-(trifluoromethyl)phenyl]boronic acid. The reaction employs palladium acetate (Pd(OAc)2) as a catalyst and potassium acetate (KOAc) as a base in acetonitrile solvent [].

methanone

Compound Description: This compound is an identified byproduct in the synthesis of 8-nitro-1,3-benzothiazin-4-one, a compound belonging to a class of potential anti-tuberculosis drug candidates [].

4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-(2-morpholinoethyl)picolinamide derivatives

Compound Description: This series of diaryl urea derivatives, incorporating a pyridine moiety, were designed, synthesized, and evaluated for potential anticancer activity. The synthesis involved chlorination of a pyridine acid derivative, followed by coupling with an amine to form an amide. Subsequent reaction of the amide with an aminophenolic moiety generated an ether, which was then reacted with another aromatic amine using CDI to yield the final compounds [].

N-(2-(4-bromophenylamino)-5-(trifluoromethyl)phenyl)nicotinamide (SRVIC30)

Compound Description: SRVIC30 has demonstrated antimetastatic effects in murine melanoma models [].

N,N′-Bis[2-chloro-5-(trifluoromethyl)benzylidene]ethane-1,2-diamine

Compound Description: This Schiff base compound exists in an E configuration with respect to its azomethine C=N bond. The molecule features intramolecular C—H⋯F and C—H⋯Cl hydrogen bonds. Notably, the two benzene rings within the molecule are parallel but extend in opposite directions from the central methylene bridge [].

N-[3,5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide (Compound 1)

Compound Description: This compound exhibits inhibitory activity against both NF-κB and AP-1 transcription factors, which are involved in regulating the expression of pro-inflammatory proteins and cytokines. The structure-activity relationship (SAR) studies have explored modifications at the 2-, 4-, and 5-positions of the pyrimidine ring to enhance its oral bioavailability [, ].

(R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060)

Compound Description: JNJ 54166060 acts as a potent P2X7 receptor antagonist. This compound has demonstrated an ED50 of 2.3 mg/kg in rat models. Additionally, it exhibits favorable pharmacological properties, including high oral bioavailability, low-moderate clearance in preclinical species, acceptable safety margins in rats, and a predicted human dose of 120 mg QD [].

N-[2-chloro-4-(trifluoromethyl) phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide derivatives (4a-o)

Compound Description: This series of compounds was synthesized and characterized, confirming their structures through spectral and elemental analyses. The compounds were subsequently evaluated for their antimicrobial activity [].

(2R,4S,5R)-3,4-Di­methyl-5-phenyl-2-[4-(tri­fluoro­methyl)­phenyl]-1,3,2-ox­aza­phospho­lidine(P—B)­borane

Compound Description: This P-chiral phosphinite borane complex is synthesized from (2R,4S,5R)-2-chloro-3,4-di­methyl-5-phenyl-1,3,2-ox­aza­phospho­lidine and [4-(tri­fluoro­methyl)­phenyl]­magnesium bromide. The absolute configuration (R at P) was deduced based on the known chirality of (1R,2S)-ephedrine and confirmed through refinement techniques [].

5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives

Compound Description: These compounds have been investigated for their potential as anticancer therapeutic agents [].

Alkyl 1-[N-(2-chloro-5-nitro-phenyl)-benzimidoyl] thioureas

Compound Description: These compounds, specifically 3a–h, were synthesized from benzamides (1a–c). Under basic conditions, some of these thioureas (3a–e) were found to undergo a thiourea–isothiourea rearrangement followed by an SNAr reaction, yielding 5-nitro-2-phenyl-benzothiazole derivatives (5a–c) [].

2-Chloro-5-trifluoromethyl pyridine-4-yl-boronic acid

Compound Description: This boronic acid derivative is synthesized from 2-chloro-4-iodo-5-trifluoromethyl pyridine through a reaction involving n-butyl lithium. The purity and structure of the synthesized product were verified using techniques like HPLC, FTIR, and 1H NMR [].

2-Chloro-N-(3-chloro-4-((5-chlorobenzo[d]thiazol-2-yl)thio)phenyl)-4-(trifluoromethyl)benzenesulfonamide (T2384)

Compound Description: T2384 is a PPARγ partial agonist exhibiting complex binding interactions with PPARγ, including binding to both orthosteric and allosteric sites [].

2-Chloro-N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl}acetamide

Compound Description: This compound is synthesized through the reaction of 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile with 2-chloroacetyl chloride. Its crystal structure reveals a dihedral angle of 71.5 (3)° between the pyrazole and benzene rings. Notably, the -CF3 group displays rotational disorder [].

N(6)-[(Hetero)aryl/(cyclo)alkyl-carbamoyl-methoxy-phenyl]-(2-chloro)-5'-N-ethylcarboxamido-adenosines

Compound Description: This series of compounds are adenosine receptor agonists, with notable potency and selectivity towards the human A2B adenosine receptor [].

N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825)

Compound Description: BMS-354825 is a dual Src/Abl kinase inhibitor. It has shown potent antiproliferative activity against hematological and solid tumor cell lines [].

4-Chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787)

Compound Description: GSK3787 selectively and irreversibly inhibits the peroxisome proliferator-activated receptor delta (PPARδ). Its binding mechanism involves covalent interaction with Cys249 within the PPARδ binding pocket. GSK3787 effectively antagonizes the transcriptional activity of PPARδ and inhibits basal CPT1a gene transcription [].

N-((4-chloro-3-trifluoromethyl) phenyl)-N'-((2-fluoro-4-(2-formamyl)-4-pyridyloxy) phenyl) urea

Compound Description: This compound acts as a vascular endothelial growth factor receptor 2 (VEGFR-2) kinase inhibitor. It shows potential as a therapeutic agent for treating diseases mediated by VEGFR-2 [].

Pyrimidin-4-amine derivatives bearing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety

Compound Description: This group of compounds has shown promising insecticidal and fungicidal activities against various pests, including Mythimna separata, Aphis medicagini, Tetranychus cinnabarinus, and Pseudoperonospora cubensis [].

3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide

Compound Description: This compound exhibits dual inhibitory activity against discoidin domain receptors 1 and 2 (DDR1 and DDR2) with high potency. It effectively inhibits the kinases of both receptors at nanomolar concentrations. This compound also demonstrates anti-inflammatory effects by inhibiting lipopolysaccharide (LPS)-induced interleukin 6 (IL-6) release in vitro and in an LPS-induced acute lung injury (ALI) mouse model [].

2-Chloro-5-fluoro-6-(4-phenyl-methylpiperazinyl)-4-trifluoromethyl-3-nicotinic acid

Compound Description: This compound is a key intermediate in the synthesis of novel 1,8-naphthyridine-3-carboxylic acid analogs, which are being explored for their potential antibacterial properties [].

3-Hydroxy-5-trifluoromethyl-N-(2-(2-thienyl)-2-phenyl-ethenyl)-benzo(b)thiophene-2-carboxamide (L-652,343)

Compound Description: L-652,343 inhibits both cyclooxygenase and 5-lipoxygenase enzymes in vitro. It demonstrates anti-inflammatory and analgesic effects in various animal models [].

3-Carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide

Compound Description: This compound is a prodrug for the antiarthritic agent 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide. It exhibits good oral absorption and is metabolized to release the active anti-inflammatory compound [].

N-[2-(Phenyliminomethyl)phenyl]-4-methylbenzenesulfamide and Their Zinc(II) Complexes

Compound Description: This group of chlorine-substituted azomethine compounds and their corresponding zinc(II) complexes have been studied for their structural, spectral-luminescent, thermal, electrochemical, and biological properties. The zinc(II) complexes, in particular, have shown promising results in terms of high thermal stability, wide electroluminescence color range, and enhanced protistocidal activity compared to the reference drug toltrazuril [].

2-chloro-5-trichloromethyl pyridine

Compound Description: This pyridine derivative is synthesized through a multi-step process involving the chlorination and subsequent fluorination of a pyridine ring [].

4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267)

Compound Description: ML267 is a potent inhibitor of bacterial phosphopantetheinyl transferase (PPTase). It exhibits submicromolar inhibitory activity against bacterial Sfp-PPTase without significantly affecting the human orthologue. Furthermore, this compound displays antibacterial properties without inducing rapid cytotoxicity in human cells [].

2-{[2-methoxy-5-(trifluoromethyl)phenyl]iminomethyl}-4-nitrophenol

Compound Description: The title compound, C15H11F3N2O4, is an imine derivative featuring a central N=C bond in an E conformation. The molecule displays an intramolecular bifurcated O—H⋯(N,O) hydrogen bond, contributing to the formation of S(6) and S(9) ring motifs. Within the crystal structure, C—H⋯O hydrogen bonds link molecules into helical chains along the 31 screw axis parallel to the c-axis [].

3-Chloro-N-(2-((2-Dimethylamino) Ethyl) (Methyl) Amino)-4-Methoxy-5-((4-(1-Methyl-1h-Indol-3-Yl) Pyrimidin-2-Yl) Amino) Phenyl) Propanamide

Compound Description: This compound is a potential genotoxic impurity found in Osimertinib mesylate. It has been a subject of study for its trace-level quantification using advanced analytical techniques like UPLC-QDa [].

4-Methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-yl-ylamino)-benzamide hydrochloride salt

Compound Description: A crystalline form of this compound, specifically form A hydrochloride salt, exists as a dihydrate. This form is characterized by a distinct powder X-ray diffraction pattern with specific maxima at defined 2θ degrees [].

5-Chloro-5-trifluoromethyl-3-aryl-4-alkyl(aryl)-isothiazolidines

Compound Description: This class of compounds is synthesized through a 3+2 cycloaddition reaction between N-alkyl(aryl)-C-trifluoromethyl-C-chlorosulfinimides and styrenes. Further dehydrochlorination reactions of these compounds can lead to the formation of either isothiazoline derivatives or β-aminovinyl trifluoromethylthioketones, depending on the substituent present near the nitrogen atom [].

N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC)

Compound Description: NHDC is a synthetic naphthofuran compound that has demonstrated anti-cancer effects, particularly in liver cancer models. Its mechanism of action involves the activation of HNF4α and subsequent inhibition of the STAT3 pathway, leading to the suppression of liver tumor growth [].

1,3-Dialkyl-1,3-diaza-2-chloro-5,6-benzo-1,3,2-phosphorinan-4-ones

Compound Description: This class of compounds serves as versatile precursors for synthesizing various P(III) derivatives. These reactions often involve substitution at the phosphorus center, leading to a diverse range of phosphorinan-4-one derivatives with potential biological activities [].

(S,S)-(–)-2-Methylsulphonyl-3-phenyloxaziridine and (S,S)-(–)-2-Methylsulphonyl-3-(2-chloro-5-nitrophenyl)oxaziridine

Compound Description: These two chiral oxaziridine derivatives are synthesized through the asymmetric oxidation of their corresponding prochiral N-benzylidenemethylsulphonylimines. The absolute configuration of both compounds, determined by X-ray analysis, is (S,S) at the chiral nitrogen and carbon atoms within the oxaziridine ring. Interestingly, the stereochemical properties of these oxaziridines during asymmetric oxidation reactions are influenced by the substitution pattern on the phenyl group attached to the three-membered ring [].

3-Amino-N-[4-chloro-3-(Trifluoromethyl)Phenyl]-4-Morpholino-1H-Indazole-1-Carboxamide

Compound Description: This indazole derivative exhibits antitumor activity and its crystal structure has been elucidated [].

MMV665953 {1-(3-chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)urea}

Compound Description: Originally investigated for its antimalarial properties, MMV665953 has demonstrated potent anti-staphylococcal and anti-biofilm activities. Notably, it exhibits strong bactericidal effects against both methicillin-resistant and methicillin-sensitive Staphylococcus aureus strains, including their biofilms. Despite its promising antimicrobial activity, MMV665953 also exhibits cytotoxicity against human keratinocytes and primary endothelial cells, prompting the exploration of derivatives with improved safety profiles [].

2-(4-Chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64)

Compound Description: CHMFL-KIT-64 stands out as a potent inhibitor of c-KIT kinase, including a broad spectrum of its mutants, and has shown promise as a potential therapeutic agent for treating gastrointestinal stromal tumors (GISTs). This compound exhibits favorable pharmacological properties, such as good oral bioavailability and efficacy in various preclinical models of GIST, including those driven by drug-resistant c-KIT mutants [].

Properties

Product Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-nitrobenzenesulfonamide

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-nitrobenzenesulfonamide

Molecular Formula

C13H8ClF3N2O4S

Molecular Weight

380.73 g/mol

InChI

InChI=1S/C13H8ClF3N2O4S/c14-9-6-5-8(13(15,16)17)7-10(9)18-24(22,23)12-4-2-1-3-11(12)19(20)21/h1-7,18H

InChI Key

WDSHYSMIXNILPG-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.